molecular formula C30H33ClN4O2 B12378319 Ispinesib-d5

Ispinesib-d5

Cat. No.: B12378319
M. Wt: 522.1 g/mol
InChI Key: QJZRFPJCWMNVAV-DPPBIFQWSA-N
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Description

KSP is a motor protein essential for the formation of a bipolar mitotic spindle and cell cycle progression through mitosis . Ispinesib-d5 is used in scientific research to study the effects of KSP inhibition on cell division and cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ispinesib-d5 involves the incorporation of deuterium atoms into the ispinesib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. The specific synthetic route and reaction conditions depend on the desired level of deuteration and the availability of deuterated starting materials .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as deuterium exchange, purification, and quality control to meet the standards required for research and pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ispinesib-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .

Major Products

The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

Ispinesib-d5 has a wide range of scientific research applications, including:

Mechanism of Action

Ispinesib-d5 exerts its effects by inhibiting the activity of kinesin spindle protein (KSP). KSP is essential for the formation of a bipolar mitotic spindle, which is required for proper chromosome segregation during cell division. By inhibiting KSP, this compound disrupts the mitotic spindle formation, leading to cell cycle arrest in mitosis and subsequent cell death . This mechanism makes this compound a promising candidate for cancer therapy, as it selectively targets proliferating cells while sparing non-proliferating cells .

Properties

Molecular Formula

C30H33ClN4O2

Molecular Weight

522.1 g/mol

IUPAC Name

N-(3-aminopropyl)-N-[(1R)-1-[7-chloro-4-oxo-3-[(2,3,4,5,6-pentadeuteriophenyl)methyl]quinazolin-2-yl]-2-methylpropyl]-4-methylbenzamide

InChI

InChI=1S/C30H33ClN4O2/c1-20(2)27(34(17-7-16-32)29(36)23-12-10-21(3)11-13-23)28-33-26-18-24(31)14-15-25(26)30(37)35(28)19-22-8-5-4-6-9-22/h4-6,8-15,18,20,27H,7,16-17,19,32H2,1-3H3/t27-/m1/s1/i4D,5D,6D,8D,9D

InChI Key

QJZRFPJCWMNVAV-DPPBIFQWSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CN2C(=O)C3=C(C=C(C=C3)Cl)N=C2[C@@H](C(C)C)N(CCCN)C(=O)C4=CC=C(C=C4)C)[2H])[2H]

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CCCN)C(C2=NC3=C(C=CC(=C3)Cl)C(=O)N2CC4=CC=CC=C4)C(C)C

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.